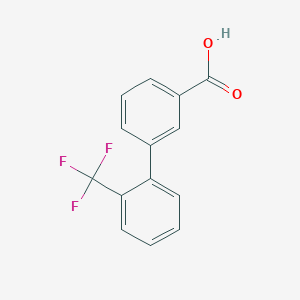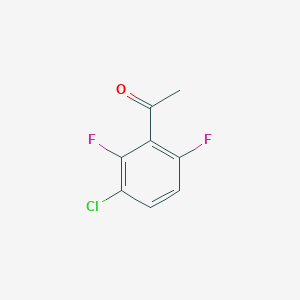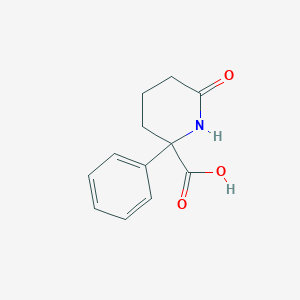![molecular formula C9H17NO B069655 1-[(S)-2-Pyrrolidinyl]cyclopentanol CAS No. 174195-98-3](/img/structure/B69655.png)
1-[(S)-2-Pyrrolidinyl]cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(S)-2-Pyrrolidinyl]cyclopentanol, also known as PCP-OH, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of phencyclidine (PCP), a dissociative anesthetic drug that is known to induce hallucinations and other psychotropic effects. However, unlike PCP, PCP-OH does not possess psychoactive properties and has been found to have potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is not fully understood. However, it is believed that 1-[(S)-2-Pyrrolidinyl]cyclopentanol acts on the glutamate system in the brain, which is involved in the regulation of mood, cognition, and addiction. 1-[(S)-2-Pyrrolidinyl]cyclopentanol may also modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to increase the activity of certain enzymes that are involved in the breakdown of drugs and other substances in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(S)-2-Pyrrolidinyl]cyclopentanol for lab experiments is that it is a non-psychoactive compound, which means that it can be used safely in animal and human studies. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one of the limitations of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Direcciones Futuras
There are several future directions for research on 1-[(S)-2-Pyrrolidinyl]cyclopentanol. One area of interest is the development of new drugs that are based on the structure of 1-[(S)-2-Pyrrolidinyl]cyclopentanol. These drugs may have improved pharmacological properties and may be more effective in the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol and its effects on the brain and body. This may lead to the development of new treatments for addiction and other neurological disorders.
Métodos De Síntesis
The synthesis of 1-[(S)-2-Pyrrolidinyl]cyclopentanol involves the reduction of the ketone group in PCP using a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[(S)-2-Pyrrolidinyl]cyclopentanol, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
1-[(S)-2-Pyrrolidinyl]cyclopentanol has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is in the treatment of addiction. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can reduce drug-seeking behavior in animals and humans, suggesting that it may be a useful tool in the treatment of addiction.
Propiedades
Número CAS |
174195-98-3 |
|---|---|
Nombre del producto |
1-[(S)-2-Pyrrolidinyl]cyclopentanol |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1 |
Clave InChI |
QQUKQBYVRHYKMW-QMMMGPOBSA-N |
SMILES isomérico |
C1CCC(C1)([C@@H]2CCCN2)O |
SMILES |
C1CCC(C1)(C2CCCN2)O |
SMILES canónico |
C1CCC(C1)(C2CCCN2)O |
Sinónimos |
Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)




![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)


